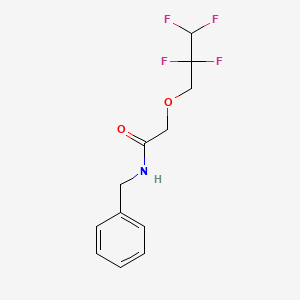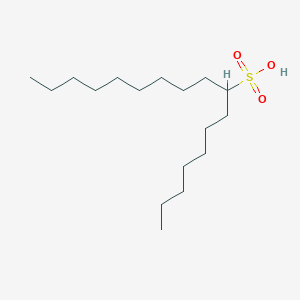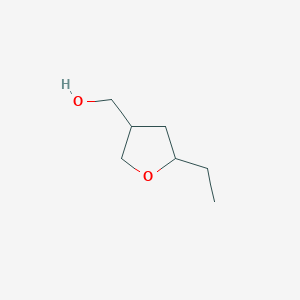
lithium;1-prop-2-enylinden-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-prop-2-enylinden-1-ide is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis The structure of this compound consists of a lithium cation and a 1-prop-2-enylinden-1-ide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-prop-2-enylinden-1-ide typically involves the reaction of 1-prop-2-enylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure purity and yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or distillation may be employed to isolate the compound from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-prop-2-enylinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether, which help stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with new functional groups.
Applications De Recherche Scientifique
Lithium;1-prop-2-enylinden-1-ide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industry: Used in the production of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of lithium;1-prop-2-enylinden-1-ide involves the formation of highly reactive intermediates that can undergo various chemical transformations. The lithium cation acts as a strong base, abstracting protons from substrates and facilitating nucleophilic attacks on electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium;1-prop-2-enylinden-1-ide include other organolithium reagents such as:
- n-Butyllithium
- Methyllithium
- Phenyllithium
Uniqueness
What sets this compound apart from other organolithium reagents is its unique structure, which includes an indene moiety. This structure imparts specific reactivity and selectivity in chemical reactions, making it particularly useful in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
243647-53-2 |
|---|---|
Formule moléculaire |
C12H11Li |
Poids moléculaire |
162.2 g/mol |
Nom IUPAC |
lithium;1-prop-2-enylinden-1-ide |
InChI |
InChI=1S/C12H11.Li/c1-2-5-10-8-9-11-6-3-4-7-12(10)11;/h2-4,6-9H,1,5H2;/q-1;+1 |
Clé InChI |
NLTWHASHIXHXRV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=CC[C-]1C=CC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)

![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)


![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)

![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)


